molecular formula C27H30N2OS B2745467 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole CAS No. 303091-20-5

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole

Cat. No. B2745467
M. Wt: 430.61
InChI Key: VATPOSKYCHJWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C27H30N2OS and its molecular weight is 430.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Preparation and Structures of Pyrazole Derivatives : Researchers have synthesized new 3,5-diaryl-1H-pyrazoles, including derivatives of the compound , through a process involving Claisen condensation followed by cyclization with hydrazine monohydrate. X-ray crystallography confirmed the structures, revealing tautomerism and the presence of intermolecular hydrogen bonds forming cyclic dimers (Wang et al., 2013).

  • Annular Tautomerism in NH-pyrazoles : A study on the tautomerism of NH-pyrazoles, including related compounds, showed how different substituents affect the tautomeric equilibrium in solution and solid state, as determined by crystallography and NMR spectroscopy (Cornago et al., 2009).

Chemical Properties and Reactions

  • Hydrogen-Bonded Structures : Investigations into the hydrogen-bonded structures of pyrazole derivatives revealed the formation of simple chains and tetramolecular aggregates, emphasizing the role of C-H...N and C-H...O hydrogen bonds in the crystallization process (Abonía et al., 2007).

  • Crystal Structures of Diaryl-1H-pyrazoles : Another study focused on the synthesis and characterization of 3,5-diaryl-1H-pyrazoles, presenting crystal structures that show how N-H…N intermolecular hydrogen bonds join molecules into dimers, highlighting the significance of tautomerism in the dimerization process (Wang et al., 2009).

Applications in Material Science and Catalysis

  • Metal Carbonyl Complexes : Research on the synthesis of metal carbonyl complexes with bis(pyrazol-1-yl)methane ligands, derived from methylthio-substituted pyrazoles, showed how substituents affect the ligands' steric and electronic properties, with implications for material science and catalysis (Tang et al., 2002).

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-3-(4-methylsulfanylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2OS/c1-27(2,3)21-10-12-22(13-11-21)29-26(20-8-16-24(31-5)17-9-20)18-25(28-29)19-6-14-23(30-4)15-7-19/h6-17,26H,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATPOSKYCHJWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole

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